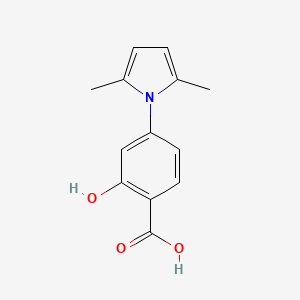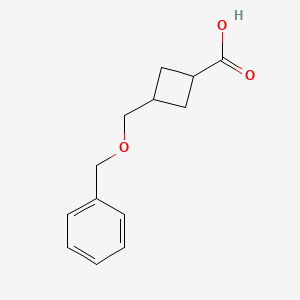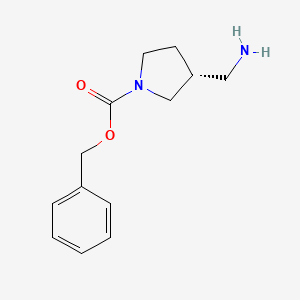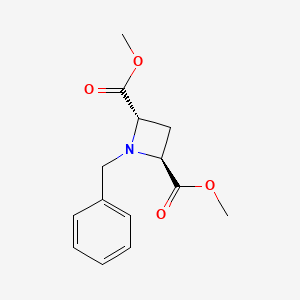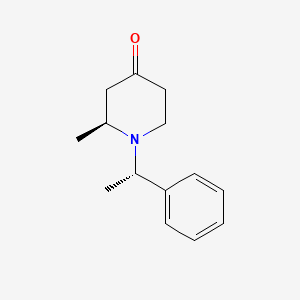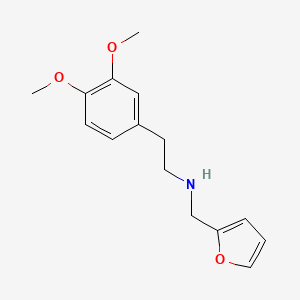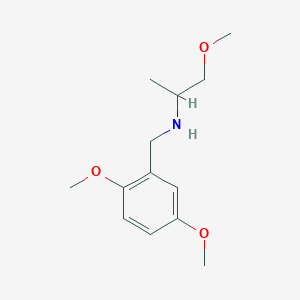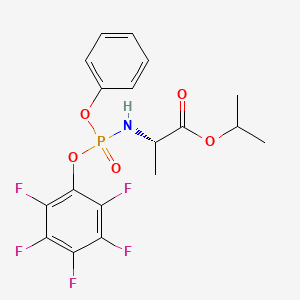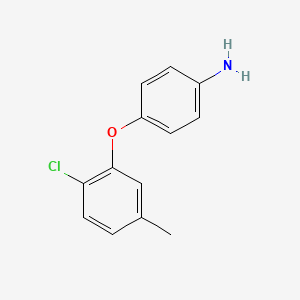
4-(2-Chloro-5-methylphenoxy)aniline
描述
准备方法
The synthesis of 4-(2-Chloro-5-methylphenoxy)aniline typically involves the reaction of 2-chloro-5-methylphenol with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction. This process involves the following steps:
Nitration: The starting material, 2-chloro-5-methylphenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Coupling: The resulting amine is coupled with aniline using a palladium catalyst to form this compound.
化学反应分析
4-(2-Chloro-5-methylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction, and oxidizing agents such as potassium permanganate for oxidation .
科学研究应用
4-(2-Chloro-5-methylphenoxy)aniline is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Chloro-5-methylphenoxy)aniline involves its interaction with specific molecular targets. It primarily acts by binding to proteins and altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
4-(2-Chloro-5-methylphenoxy)aniline can be compared with other similar compounds such as:
4-(2-Chlorophenoxy)aniline: Lacks the methyl group, which can affect its reactivity and applications.
4-(2-Bromo-5-methylphenoxy)aniline: Contains a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
4-(2-Methylphenoxy)aniline: Lacks the halogen atom, which can significantly alter its chemical behavior.
The presence of both the chloro and methyl groups in this compound makes it unique, providing specific reactivity and applications that are not observed in its analogs .
属性
IUPAC Name |
4-(2-chloro-5-methylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-2-7-12(14)13(8-9)16-11-5-3-10(15)4-6-11/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQUFUIRVSSYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649867 | |
| Record name | 4-(2-Chloro-5-methylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57688-18-3 | |
| Record name | 4-(2-Chloro-5-methylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


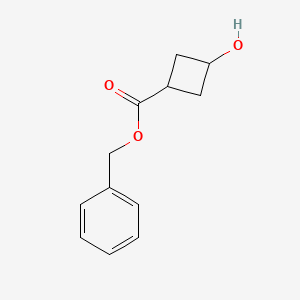
![[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid](/img/structure/B3021939.png)
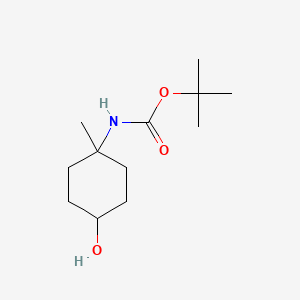

![2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid](/img/structure/B3021944.png)
